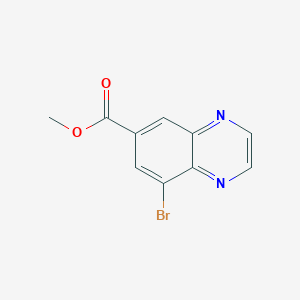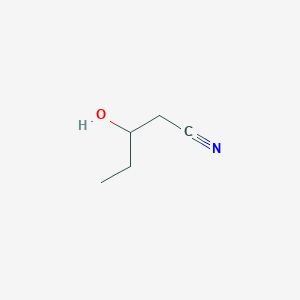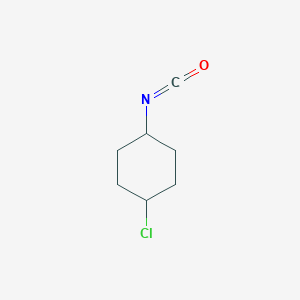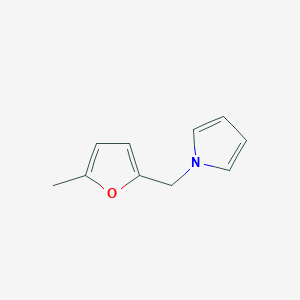
Methyl 8-bromoquinoxaline-6-carboxylate
Overview
Description
“Methyl 8-bromoquinoxaline-6-carboxylate” is a chemical compound with the CAS Number: 1378260-25-3 . It has a molecular weight of 267.08 and its IUPAC name is methyl 8-bromo-6-quinoxalinecarboxylate . The compound is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H7BrN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . .Scientific Research Applications
Synthesis and Derivative Formation
Methyl 8-bromoquinoxaline-6-carboxylate serves as a key intermediate in the synthesis of various chemically and biologically significant compounds. For instance, it has been employed in the preparation of 2,3-dihydro-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine derivatives. These derivatives exhibit potential antibacterial properties, indicating the compound's utility in developing new antimicrobial agents (Rádl, Moural, & Bendová, 1992). Moreover, it has been used to synthesize brominated hydroxyquinoline, a photolabile protecting group with high sensitivity to multiphoton excitation. This application is particularly useful in biological research for the controlled release of caged compounds in response to light (Fedoryak & Dore, 2002).
Photopharmacology and Fluorescent Labeling
The compound's derivatives have been explored in photopharmacology, such as in the study of 6-methylangelicins for treating psoriasis. These compounds, synthesized from derivatives of this compound, have shown significant antiproliferative activity and lack of phototoxicity, making them promising for clinical evaluation in photodynamic therapy (Guiotto et al., 1984). Additionally, it has been used as a precursor in the synthesis of fluorescent brightening agents, demonstrating its versatility in chemical applications beyond pharmacology (Rangnekar & Shenoy, 1987).
G Protein-Coupled Receptor Research
A significant application involves the synthesis of a potent and selective GPR35 agonist, highlighting the compound's role in molecular biology and pharmacology. The study of this agonist contributes to understanding G protein-coupled receptors, which are crucial in various physiological processes and drug targeting (Thimm et al., 2013).
Safety and Hazards
The safety information for “Methyl 8-bromoquinoxaline-6-carboxylate” indicates that it has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H302, H315, H319, and H335 . These codes correspond to specific hazards, but the exact details were not provided in the search results.
properties
IUPAC Name |
methyl 8-bromoquinoxaline-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O2/c1-15-10(14)6-4-7(11)9-8(5-6)12-2-3-13-9/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHVJQGDEZIMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801220594 | |
| Record name | 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1378260-25-3 | |
| Record name | 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1378260-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinoxalinecarboxylic acid, 8-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801220594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethanol, 2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]-](/img/structure/B3047257.png)


![2-Benzyl-2-azaspiro[3.3]heptan-6-one](/img/structure/B3047263.png)





